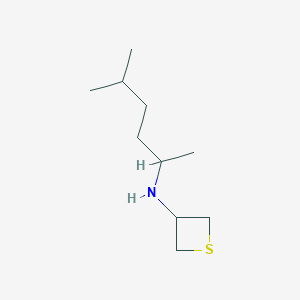

N-(5-Methylhexan-2-yl)thietan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21NS |

|---|---|

Molecular Weight |

187.35 g/mol |

IUPAC Name |

N-(5-methylhexan-2-yl)thietan-3-amine |

InChI |

InChI=1S/C10H21NS/c1-8(2)4-5-9(3)11-10-6-12-7-10/h8-11H,4-7H2,1-3H3 |

InChI Key |

DNMRHAACUQDIFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)NC1CSC1 |

Origin of Product |

United States |

Synthetic Methodologies for N 5 Methylhexan 2 Yl Thietan 3 Amine

Historical Context of Thietane (B1214591) Ring Synthesis

Thietanes are four-membered heterocyclic compounds containing one sulfur and three carbon atoms. wikipedia.org While less common than their five- and six-membered counterparts, they serve as important structural motifs in medicinal chemistry and as versatile intermediates in organic synthesis. nih.govresearchgate.net Historically, the synthesis of the thietane ring has been dominated by cyclization reactions involving 1,3-difunctionalized alkane precursors. nih.govbeilstein-journals.org One of the oldest and most traditional routes involves the reaction of a 1,3-dihaloalkane with a source of sulfide (B99878) ions, such as sodium sulfide. nih.govbeilstein-journals.org

Over the decades, the synthetic toolbox for accessing thietanes has expanded significantly. researchgate.net Beyond classical cyclizations, methodologies such as photochemical [2+2] cycloadditions, ring expansion strategies starting from smaller thiirane (B1199164) rings, and various other nucleophilic cyclizations have been developed. nih.govresearchgate.netbeilstein-journals.org These modern methods provide new strategies for the efficient and often stereocontrolled preparation of simple and complex thietane derivatives. nih.govresearchgate.net

Cyclization Approaches for Thietane Ring Formation (e.g., from 1,3-difunctionalized alkanes, nucleophilic cyclizations)

The most conventional strategy for forming a thietane ring is through the cyclization of a three-carbon chain bearing two electrophilic sites with a nucleophilic sulfur source. nih.govbeilstein-journals.org This typically involves the reaction of 1,3-dihaloalkanes, disulfonates of 1,3-diols, or sulfonates of 3-haloalcohols with an inorganic sulfide, such as sodium sulfide (Na₂S). nih.gov This intermolecular double displacement is a robust method, particularly for preparing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org However, its application for more sterically hindered thietanes can be limited by competing elimination reactions. beilstein-journals.org

A related and widely used approach is the intramolecular SN2 cyclization. nih.gov In this method, a 3-mercaptoalkyl halide or a 3-mercaptoalkyl sulfonate is treated with a base. The base deprotonates the thiol to generate a thiolate, which then acts as an internal nucleophile, attacking the electrophilic carbon at the other end of the C3 chain to close the ring and form the thietane. nih.gov

| Starting Material | Reagents | Product | Reference |

| 1,3-Dibromopropane | Sodium Sulfide (Na₂S) | Thietane | wikipedia.org |

| 2,2-Bis(bromomethyl)propane-1,3-diol | Sodium Sulfide (Na₂S) | Thietanose derivatives | nih.gov |

| Dimesylate of a 1,3-diol | Sodium Sulfide (Na₂S) | Thiaspiro[3.3]heptane derivative | researchgate.net |

| 3-Mercaptoalkyl halide | Base | Substituted thietane | nih.gov |

Photochemical Routes to Thietanes (e.g., [2+2] cycloadditions)

Photochemical [2+2] cycloadditions provide an alternative and powerful route to the thietane core. nih.gov The most prominent of these is the thia-Paternò-Büchi reaction, which involves the photo-assisted cycloaddition of a thiocarbonyl compound (such as a thioaldehyde or thioketone) with an alkene. nih.govresearchgate.net This reaction is typically initiated by irradiating the reaction mixture with UV light, which excites the thiocarbonyl compound to its triplet state, enabling it to react with the alkene in a stepwise or concerted fashion to form the four-membered ring. nih.govresearchgate.net

While this method is a straightforward approach for constructing the thietane skeleton, its broader application has been somewhat hampered by the instability of many thiocarbonyl precursors. researchgate.net To overcome this, recent advancements include visible-light-driven protocols that often employ a photosensitizer, such as thioxanthone, to facilitate the reaction under milder conditions. nih.govresearchgate.net

| Thiocarbonyl Compound | Alkene | Conditions | Product | Reference |

| Thiobenzophenone | Various electron-rich and electron-deficient olefins | UV light (366 nm or 589 nm) | Substituted thietanes | nih.govresearchgate.net |

| Xanthione | Acenaphthylene | Sodium light (n → π* excitation) | Spirothietane derivative | nih.gov |

| N-Aryl Maleimide | Various olefins | Blue LED (440 nm), Thioxanthone | Cycloadduct | nih.gov |

Ring Expansion Strategies from Smaller Heterocycles (e.g., thiiranes to thietanes)

Ring expansion reactions offer an elegant method for synthesizing thietanes from more readily available smaller rings, most notably thiiranes (three-membered sulfur heterocycles). rsc.orgresearchgate.netresearchgate.net Both nucleophilic and electrophilic ring expansion pathways have been developed. beilstein-journals.org

A common nucleophilic ring expansion strategy involves the reaction of a thiirane with dimethyloxosulfonium methylide. rsc.org This ylide is typically generated in situ from trimethyloxosulfonium iodide and a strong base like sodium hydride. rsc.org The reaction proceeds via a nucleophilic attack of the ylide on one of the thiirane's ring carbons, leading to ring-opening and the formation of a thiolate intermediate. This thiolate then undergoes a subsequent intramolecular nucleophilic displacement to expel dimethyl sulfoxide (B87167) (DMSO) and form the more stable four-membered thietane ring. beilstein-journals.orgrsc.org This method provides an efficient strategy for converting a range of substituted thiiranes into their corresponding thietanes. rsc.org

| Starting Material | Reagents | Key Intermediate | Product | Reference |

| Thiirane | Trimethyloxosulfonium iodide, Sodium Hydride (NaH) | Thiolate from ring-opening | Thietane | rsc.org |

| 2-Arylthiirane | Dimethyloxosulfonium methylide | Thiolate | 3-Arylthietane | rsc.org |

| 2-Alkylthiirane | Rhodium-catalyzed reaction with dimethylsulfonium acylmethylides | Electrophilic ring expansion | 2-Acyl-4-alkylthietane | beilstein-journals.org |

Synthesis of Thietan-3-amine (B45257) Scaffold

Once the thietane ring is formed, the next crucial step toward the target molecule is the introduction of an amine group at the 3-position. This can be achieved through several reliable synthetic transformations, with reductive amination of a ketone precursor or nucleophilic substitution being the most prominent methods.

Reductive Amination of Thietan-3-ones

Reductive amination is one of the most direct and widely used methods for synthesizing amines. nih.govmasterorganicchemistry.com In the context of thietan-3-amines, the process begins with thietan-3-one (B1315229), the corresponding ketone of the scaffold. A patented method describes a high-yield, two-step, one-pot process for this transformation. google.comwipo.int

The first step is the condensation of thietan-3-one with an amine derivative, such as hydroxylamine (B1172632) hydrochloride, to form a thietan-3-one oxime (a C=N bond-containing intermediate). google.com This condensation is effectively carried out at elevated temperatures, typically above 100°C in an autoclave, often in the presence of a salt of a weak acid like potassium dihydrogen phosphate. google.com The resulting oxime or imine derivative is then reduced in the second step. The patent specifies the use of a reducing agent like sodium borohydride (B1222165) or lithium borohydride, activated by an acid such as sulfuric acid or a source of iodine, to reduce the C=N double bond to a C-N single bond, affording the thietan-3-amine in excellent yield. google.comwipo.int

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

| 1 (Condensation) | 2,2-Dimethylthietan-3-one | Hydroxylamine hydrochloride, KH₂PO₄, Methanol, 120°C | 2,2-Dimethylthietan-3-one oxime | 90.5% | google.com |

| 2 (Reduction) | Thietan-3-one oxime derivative | Sodium borohydride, Sulfuric acid/Diglyme | Thietan-3-amine | >90% | google.comwipo.int |

Nucleophilic Substitution Reactions for Amine Introduction

An alternative approach to installing the amine group is through a nucleophilic substitution reaction. researchgate.net This method requires a thietane ring that has been pre-functionalized with a good leaving group, such as a halide (Br, Cl) or a sulfonate ester (tosylate, mesylate), at the 3-position. researchgate.net

The reaction involves treating the 3-substituted thietane with an amine nucleophile, such as ammonia (B1221849) or a primary amine. researchgate.netyoutube.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic C3 carbon of the thietane ring, displacing the leaving group and forming a new carbon-nitrogen bond. youtube.comlibretexts.org A potential complication of this method is over-alkylation, where the newly formed amine product can act as a nucleophile itself and react with another molecule of the starting material. libretexts.orgyoutube.com This side reaction can often be suppressed by using a large excess of the initial amine nucleophile. youtube.com

Once the thietan-3-amine scaffold has been synthesized using one of the methods described above, the final N-(5-Methylhexan-2-yl) group can be attached. This is typically achieved through a second reductive amination reaction between thietan-3-amine and 5-methylhexan-2-one, or via a direct N-alkylation using a suitable electrophile like 2-bromo-5-methylhexane (B2365950).

Introduction of the N-(5-Methylhexan-2-yl) Substituent

The crucial step in synthesizing N-(5-Methylhexan-2-yl)thietan-3-amine is the attachment of the 5-methylhexan-2-yl group to the nitrogen atom of thietan-3-amine. This can be accomplished through several established synthetic strategies.

Alkylation Strategies for Secondary Amine Formation (e.g., using alkyl halides)

Direct N-alkylation of a primary amine with an alkyl halide is a fundamental method for preparing secondary amines. In this context, thietan-3-amine would act as the nucleophile, attacking an appropriate 5-methylhexan-2-yl halide (e.g., 2-bromo-5-methylhexane or 2-iodo-5-methylhexane).

However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. researchgate.netnih.gov The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation. nih.gov To circumvent this, specific strategies and reaction conditions are necessary.

One approach involves using a large excess of the primary amine to favor mono-alkylation. Another strategy is the use of specific bases and solvent systems to control the reaction's selectivity. For instance, Hünig's base (N,N-diisopropylethylamine) in acetonitrile (B52724) has been shown to be effective in the direct N-alkylation of secondary amines to form tertiary amines, a principle that can be adapted for the mono-alkylation of primary amines. researchgate.net The use of mixed oxide catalysts, such as Al2O3–OK, in acetonitrile at room temperature has also been reported for the selective N-alkylation of amines with alkyl halides. researchgate.net Furthermore, a "self-limiting alkylation" method has been described for the monoalkylation of N-aryl-N-aminopyridinium derivatives, which overcomes the challenge of over-alkylation by rendering the N-alkylated product less reactive. acs.org

A competitive deprotonation/protonation strategy offers another route to selective mono-alkylation. rsc.org In this method, the primary amine hydrobromide salt is used, and under controlled basic conditions, the primary amine is selectively deprotonated to react with the alkyl bromide, while the resulting secondary amine remains protonated and less reactive. rsc.org

Table 1: Comparison of Alkylation Strategies

| Strategy | Key Features | Potential Advantages | Potential Challenges |

| Excess Primary Amine | Uses a large stoichiometric excess of the amine. | Simple to implement. | Requires separation of the product from unreacted starting material. |

| Hünig's Base | Employs a non-nucleophilic, sterically hindered base. researchgate.net | Minimizes side reactions. researchgate.net | May require careful optimization of reaction conditions. |

| Mixed Oxide Catalysts | Utilizes heterogeneous catalysts like Al2O3–OK. researchgate.net | Catalyst can be recycled. researchgate.net | Catalyst preparation and characterization may be required. |

| Self-Limiting Alkylation | The alkylated product is less reactive than the starting material. acs.org | High selectivity for mono-alkylation. acs.org | May require specific starting materials (e.g., N-aminopyridinium derivatives). acs.org |

| Competitive Deprotonation | Uses the amine hydrobromide salt and controlled deprotonation. rsc.org | Good selectivity under mild conditions. rsc.org | Requires preparation of the amine salt. |

Reductive Amination with 5-Methylhexan-2-one

Reductive amination is a highly effective and widely used method for the synthesis of amines. organic-chemistry.orgwikipedia.org This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-(5-Methylhexan-2-yl)thietan-3-amine, this would involve the reaction of thietan-3-amine with 5-Methylhexan-2-one.

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are popular choices due to their mildness and selectivity for reducing the iminium ion over the ketone. wikipedia.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another common approach. wikipedia.org

Recent advancements have focused on the development of more efficient and environmentally friendly catalysts. Iron-based catalysts have been successfully used for the reductive amination of various ketones and aldehydes. d-nb.infonih.gov Iridium catalysts have also shown high activity and selectivity in reductive amination reactions. kanto.co.jp Metal-free reductive amination has also been explored, using reagents like borane-trimethylamine or α-picoline-borane. organic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features | Advantages |

| Sodium Cyanoborohydride (NaBH3CN) | Mild and selective reducing agent. wikipedia.org | Tolerates a wide range of functional groups. wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Particularly effective for reductive amination of aldehydes and ketones. wikipedia.org | Less toxic than NaBH3CN. wikipedia.org |

| Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) | Uses hydrogen gas and a metal catalyst. wikipedia.org | High atom economy. wikipedia.org |

| Iron Catalysts | Earth-abundant and less toxic metal catalyst. d-nb.infonih.gov | Reusable and tolerant of various functional groups. d-nb.infonih.gov |

| Iridium Catalysts | Highly active and selective catalysts. kanto.co.jp | Can be used under mild conditions. kanto.co.jp |

Optimization of Synthetic Routes for N-(5-Methylhexan-2-yl)thietan-3-amine

To develop a practical and efficient synthesis, optimization of the chosen synthetic route is essential. This involves a systematic study of various reaction parameters to maximize yield and purity while minimizing reaction time and cost.

Reaction Conditions and Parameter Optimization

For both alkylation and reductive amination strategies, several parameters can be optimized. These include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. A range of solvents from polar aprotic (e.g., acetonitrile, DMF) to nonpolar (e.g., toluene, THF) should be evaluated.

Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. Optimization may involve running the reaction at various temperatures, from room temperature to reflux.

Catalyst: In catalytic reactions, such as reductive amination, the type and loading of the catalyst are critical. Screening different catalysts and optimizing the catalyst-to-substrate ratio can lead to significant improvements.

Base (for alkylation): The choice and amount of base in alkylation reactions are crucial for controlling the reaction and preventing side reactions. Both inorganic (e.g., K2CO3, Cs2CO3) and organic bases (e.g., triethylamine, Hünig's base) should be considered.

Stoichiometry of Reagents: The molar ratio of the reactants can influence the outcome of the reaction. For example, in alkylation, using an excess of the amine can favor mono-alkylation. In reductive amination, the amount of reducing agent needs to be carefully controlled.

A design of experiments (DoE) approach can be a powerful tool for systematically optimizing multiple parameters simultaneously, leading to a more robust and efficient process.

Stereoselective Synthesis of Chiral N-(5-Methylhexan-2-yl)thietan-3-amine (if applicable)

Both the thietan-3-amine and the 5-methylhexan-2-yl group contain chiral centers. Therefore, N-(5-Methylhexan-2-yl)thietan-3-amine can exist as multiple stereoisomers. If a specific stereoisomer is desired, for example, for pharmaceutical applications, a stereoselective synthesis is required.

This can be achieved in several ways:

Chiral Starting Materials: Starting with enantiomerically pure thietan-3-amine and a specific stereoisomer of the 5-methylhexan-2-yl precursor (e.g., (R)- or (S)-5-methylhexan-2-one) would lead to the formation of a specific diastereomer of the final product.

Chiral Catalysts: Asymmetric reductive amination using chiral catalysts can induce stereoselectivity. Chiral borophosphates have been used for the asymmetric reductive amination of ketones. organic-chemistry.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the thietan-3-amine to direct the stereochemical outcome of the alkylation or reductive amination step, followed by its removal.

Resolution: A racemic mixture of the final product can be separated into its individual enantiomers or diastereomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent followed by separation.

The development of a stereoselective synthesis often requires significant research and optimization to achieve high diastereomeric or enantiomeric excess.

Green Chemistry Principles and Sustainable Synthesis

Applying the principles of green chemistry to the synthesis of N-(5-Methylhexan-2-yl)thietan-3-amine is crucial for developing environmentally benign and sustainable processes. mdpi.com Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination generally has a high atom economy.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, using water or other green solvents can reduce the environmental impact. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused, minimizing waste. nih.gov

Renewable Feedstocks: While not directly applicable to the core synthesis, considering the origin of the starting materials and favoring those derived from renewable resources is a long-term goal of green chemistry.

For the synthesis of N-(5-Methylhexan-2-yl)thietan-3-amine, this could involve exploring catalytic reductive amination in green solvents or developing a flow chemistry process that can offer better control over reaction conditions and improve safety and efficiency.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and probing the structural connectivity of N-(5-Methylhexan-2-yl)thietan-3-amine. The exact mass of its molecular ion [M+H]⁺ can be calculated and measured with high precision, providing unambiguous confirmation of the molecular formula.

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a unique fingerprint that reveals the molecule's architecture. The fragmentation of amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

For N-(5-Methylhexan-2-yl)thietan-3-amine, two primary α-cleavage pathways are predicted on the alkyl side, leading to the formation of stable iminium ions.

Pathway A: Cleavage of the bond between C2' and C1' of the hexyl chain results in the loss of a methyl radical (•CH₃), generating a prominent fragment ion.

Pathway B: Cleavage of the bond between C2' and C3' leads to the loss of a C₄H₉ radical (isobutyl radical), which is also a highly probable event.

Fragmentation can also be initiated at the thietane (B1214591) ring. Four-membered heterocyclic rings can undergo ring opening or retro-cycloaddition reactions. arkat-usa.org Cleavage of the C-S bonds or C-C bonds within the thietane ring would produce characteristic sulfur-containing fragments. The relative stability of the resulting carbocations and radicals dictates the most favorable fragmentation pathways. libretexts.orgchemguide.co.uk

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for N-(5-Methylhexan-2-yl)thietan-3-amine

| Predicted Fragment Ion | Fragmentation Pathway | Theoretical m/z |

|---|---|---|

| [C₁₀H₂₁NS]⁺• | Molecular Ion | 187.1446 |

| [C₉H₁₈NS]⁺ | α-Cleavage: Loss of •CH₃ from C2' | 172.1211 |

| [C₆H₁₂NS]⁺ | α-Cleavage: Loss of •C₄H₉ from C2' | 130.0741 |

| [C₇H₁₆N]⁺ | Cleavage of C3-N bond, charge on alkyl fragment | 114.1283 |

| [C₃H₆NS]⁺ | Cleavage of C3-N bond, charge on thietane fragment | 88.0217 |

Note: m/z values are for the most abundant isotope of each element.

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the isolation and subsequent fragmentation of a specific parent ion. wikipedia.org For instance, the iminium ion at m/z 172.1211 (from Pathway A) could be isolated and subjected to collision-induced dissociation (CID). Further fragmentation of this ion would yield daughter ions corresponding to losses from the alkyl chain and the thietane ring, confirming the connectivity of the entire structure. Similarly, isolating and fragmenting the ion at m/z 130.0741 would provide definitive information about the thietane-amine portion of the molecule. This multi-stage fragmentation is crucial for distinguishing between potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the complete three-dimensional structure, conformation, and stereochemistry of N-(5-Methylhexan-2-yl)thietan-3-amine in solution.

A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for unambiguous signal assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum would show characteristic signals for the aliphatic protons of the 5-methylhexan-2-yl group and the non-equivalent protons of the thietane ring. The ¹³C NMR spectrum would display ten distinct signals corresponding to each unique carbon atom in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons along the 5-methylhexan-2-yl chain and separately, the protons within the thietane ring. aip.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their attached, and more easily assigned, protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the molecular fragments. Key correlations would be observed between the N-H proton and carbons C3 and C2' and between the H2' proton and carbon C3, unequivocally establishing the link between the alkyl chain and the thietane ring via the nitrogen atom. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry. For example, NOE correlations could be observed between protons on the thietane ring and those near the chiral center of the alkyl chain.

Table 2: Predicted ¹H and ¹³C NMR Data and Key HMBC/HSQC Correlations

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | HSQC Correlation | Key HMBC Correlations |

|---|---|---|---|---|

| Thietane C2 | ~35-40 | ~3.1-3.4 (2H, m) | Yes | H4, H3 |

| Thietane C3 | ~55-60 | ~3.5-3.8 (1H, m) | Yes | H2, H4, H2' |

| Thietane C4 | ~35-40 | ~3.1-3.4 (2H, m) | Yes | H2, H3 |

| N-H | N/A | ~1.5-2.5 (1H, br s) | No | C3, C2', C1', C3' |

| C1' | ~20-25 | ~1.1-1.3 (3H, d) | Yes | C2', C3' |

| C2' | ~55-60 | ~2.8-3.1 (1H, m) | Yes | C1', C3', C4', C3 |

| C3' | ~35-40 | ~1.3-1.5 (2H, m) | Yes | C1', C2', C4', C5' |

| C4' | ~25-30 | ~1.6-1.8 (2H, m) | Yes | C2', C3', C5', C6' |

| C5' | ~28-33 | ~1.5-1.7 (1H, m) | Yes | C4', C6', C7' |

| C6' | ~22-27 | ~0.8-1.0 (3H, d) | Yes | C4', C5', C7' |

Note: Chemical shifts are estimates and can vary based on solvent and other conditions.

N-(5-Methylhexan-2-yl)thietan-3-amine possesses two chiral centers: C3 of the thietane ring and C2' of the hexyl chain. This gives rise to four possible stereoisomers, comprising two pairs of diastereomers: (3R, 2'R)/(3S, 2'S) and (3R, 2'S)/(3S, 2'R).

Diastereomers have different physical properties and are distinguishable by NMR. In a mixture, separate sets of NMR signals would be observed for each diastereomer, particularly for nuclei close to the stereocenters. This would result in a doubling of peaks for C3, C2', and their attached protons. The integration of these distinct peaks would allow for the determination of the diastereomeric ratio. Chiral chromatography or the use of chiral resolving agents in NMR would be necessary to analyze the enantiomeric excess of the sample.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

The IR spectrum would be dominated by absorptions from polar bonds. Key expected bands include:

A weak to medium, sharp absorption around 3300-3350 cm⁻¹ corresponding to the N-H stretch of the secondary amine. dtic.mil

Strong, multiple absorptions in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric C-H stretching of the numerous sp³-hybridized carbons in the alkyl chain.

An N-H bending vibration around 1550-1650 cm⁻¹.

C-N stretching vibrations, expected in the 1180-1250 cm⁻¹ range. aip.org

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. It would be highly effective for identifying the C-S stretching modes of the thietane ring, which are often weak in the IR spectrum. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint that is unique to the molecule's specific structure and conformation. nih.gov

Table 3: Predicted Vibrational Spectroscopy Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

|---|---|---|---|

| N-H Stretch | 3300 - 3350 | 3300 - 3350 | Medium / Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong / Strong |

| N-H Bend | 1550 - 1650 | 1550 - 1650 | Medium / Weak |

| CH₂/CH₃ Bend | 1450 - 1470 | 1450 - 1470 | Medium / Medium |

| C-N Stretch | 1180 - 1250 | 1180 - 1250 | Medium / Medium |

| C-S Stretch | ~600 - 750 | ~600 - 750 | Weak / Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the analysis of chemical compounds, enabling their separation, identification, and quantification. For a compound like N-(5-Methylhexan-2-yl)thietan-3-amine, a combination of high-performance liquid chromatography and gas chromatography would be the standard approach for a thorough characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. For N-(5-Methylhexan-2-yl)thietan-3-amine, HPLC would be employed to separate the main compound from any impurities arising from the synthesis, such as starting materials, by-products, or degradation products.

Given the basic nature of the amine group, reversed-phase HPLC would be a suitable method. A C18 or C8 stationary phase would likely be used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The buffer helps to ensure the amine is in a consistent protonation state, leading to better peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to elute all components with good resolution. Detection could be achieved using a UV detector, although the chromophore in this specific molecule may not provide high sensitivity, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

While no specific HPLC data for N-(5-Methylhexan-2-yl)thietan-3-amine is available, the following table illustrates a hypothetical HPLC method that could be developed for its analysis.

| Parameter | Hypothetical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It would be instrumental in identifying any volatile impurities in a sample of N-(5-Methylhexan-2-yl)thietan-3-amine. The compound itself may be amenable to GC analysis, provided it is sufficiently volatile and thermally stable.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (usually helium) through a capillary column. nih.gov The column, often coated with a non-polar or mid-polar stationary phase like a polysiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification.

A hypothetical GC-MS method for the analysis of N-(5-Methylhexan-2-yl)thietan-3-amine is outlined below.

| Parameter | Hypothetical Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

The structure of N-(5-Methylhexan-2-yl)thietan-3-amine contains two stereocenters: one at the second carbon of the hexyl chain and another at the third carbon of the thietane ring. This means the compound can exist as a mixture of four stereoisomers (two pairs of enantiomers). If the synthesis of this compound is not stereospecific, a racemic mixture of these isomers will be produced. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have been shown to be effective for a broad range of compounds. mdpi.com The separation can be performed using either HPLC (chiral HPLC) or supercritical fluid chromatography (chiral SFC). The choice of mobile phase is critical for achieving separation and typically consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar alcohol modifier such as isopropanol (B130326) or ethanol.

As no experimental data exists for the chiral separation of N-(5-Methylhexan-2-yl)thietan-3-amine, a representative table of potential chiral HPLC conditions is provided.

| Parameter | Hypothetical Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (B46881) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

The addition of a small amount of an amine modifier like diethylamine to the mobile phase is often necessary when separating basic compounds to improve peak shape and prevent strong interactions with the stationary phase.

Chemical Reactivity and Mechanistic Investigations

Reactions of the Thietane (B1214591) Ring System

The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain, which makes it susceptible to various ring-opening and transformation reactions. wikipedia.orgbritannica.com

The thietane ring in N-(5-Methylhexan-2-yl)thietan-3-amine can be opened by a variety of nucleophiles. This reaction is driven by the relief of ring strain. The attack typically occurs at one of the carbon atoms adjacent to the sulfur heteroatom (the C2 or C4 position).

In unsymmetrically substituted thietanes, the regioselectivity of the nucleophilic attack is a key consideration. Generally, for sterically controlled reactions, the nucleophile will attack the less substituted carbon atom. researchgate.net The process involves the cleavage of a carbon-sulfur bond, leading to the formation of a transient thiolate intermediate, which is typically protonated during workup to yield a thiol. rsc.orgrsc.org However, the presence of Lewis acids can alter this selectivity by coordinating to the sulfur atom, thereby influencing the electronic properties of the ring and directing the nucleophile to the more electronically deficient carbon. researchgate.net Strong nucleophiles, such as organolithium reagents, are effective in cleaving the thietane ring. wikipedia.org

Table 1: Representative Nucleophilic Ring-Opening Reactions

| Nucleophile (Nu-) | Reagent Example | Potential Product Structure | Reaction Description |

|---|---|---|---|

| Hydride | Lithium Aluminium Hydride (LiAlH4) | HS-(CH2)2-CH(NHR)-CH3 | Reductive cleavage of the C-S bond. |

| Alkyl Anion | Butyllithium (BuLi) | Bu-S-(CH2)2-CH(NHR)-CH3 | Ring opening via attack by a strong carbon nucleophile. wikipedia.org |

| Amide | Sodium Amide (NaNH2) | H2N-S-(CH2)2-CH(NHR)-CH3 | Cleavage by a nitrogen-based nucleophile. |

| Thiolate | Sodium Thiophenoxide (PhSNa) | Ph-S-S-(CH2)2-CH(NHR)-CH3 | Formation of a disulfide linkage. |

Note: R represents the 5-methylhexan-2-yl group. The table illustrates generalized outcomes, and regioselectivity may vary.

The sulfur atom in the thietane ring possesses lone pairs of electrons, making it nucleophilic and susceptible to electrophilic attack. A primary example of this reactivity is oxidation. Thioethers like thietanes can be sequentially oxidized, first to a sulfoxide (B87167) and then to a sulfone, using various oxidizing agents. organic-chemistry.orgorganic-chemistry.org

The oxidation to the sulfoxide level can often be achieved selectively using controlled amounts of oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The resulting thietane-1-oxide introduces a chiral center at the sulfur atom. Further oxidation under more forcing conditions or with stronger reagents yields the corresponding thietane-1,1-dioxide (a sulfone). organic-chemistry.org This transformation significantly alters the geometry and electronic properties of the ring, making the sulfone less nucleophilic at the sulfur atom.

Table 2: Oxidation States of the Thietane Ring

| Compound Type | Oxidizing Agent Example | Sulfur Oxidation State | Key Characteristics |

|---|---|---|---|

| Thietane (Thioether) | - | -2 | Nucleophilic sulfur atom. |

| Thietane-1-oxide (Sulfoxide) | H2O2 (1 equiv.), NaIO4 | 0 | Chiral center at sulfur; moderately stable. organic-chemistry.orgacs.org |

| Thietane-1,1-dioxide (Sulfone) | H2O2 (excess), m-CPBA (excess) | +2 | Electron-withdrawing sulfone group; highly stable. organic-chemistry.org |

Strained rings like thietanes can undergo rearrangement reactions that lead to either ring expansion or contraction. These transformations often proceed through reactive intermediates such as carbocations or radicals. researchgate.net

Ring Expansion: Thietanes can be expanded to form more stable five- or six-membered heterocyclic systems, such as tetrahydrothiophenes or thianes. These reactions can be initiated by the formation of a carbocation adjacent to the ring, which triggers a rearrangement involving the migration of a C-C bond from the ring. researchgate.net

Ring Contraction: Conversely, ring contraction to form highly strained three-membered rings (thiiranes) or cyclopropane (B1198618) derivatives is also documented, though less common. researchgate.netnih.gov For instance, the Favorskii rearrangement is a known method for the contraction of cyclic α-halo ketones, and analogous mechanisms can be envisioned for suitably substituted thietanes. wikipedia.org

These reactions are highly dependent on the specific substrate and reaction conditions, often yielding a mixture of products.

Reactivity of the Secondary Amine Functionality

The secondary amine group, -NH(R)-, is a key center of reactivity in N-(5-Methylhexan-2-yl)thietan-3-amine, primarily defined by the lone pair of electrons on the nitrogen atom. libretexts.orgbyjus.com

Like other aliphatic amines, the nitrogen atom's lone pair makes the compound a Brønsted-Lowry base, capable of accepting a proton from an acid. libretexts.org Secondary amines are typically more basic than ammonia (B1221849) and primary amines but comparable to or slightly less basic than tertiary amines in aqueous solution, reflecting a balance between the electron-donating inductive effects of the alkyl groups and steric effects that hinder solvation of the resulting ammonium (B1175870) ion. utexas.eduncert.nic.in

The reaction with a mineral acid (e.g., HCl) readily forms a water-soluble ammonium salt. ncert.nic.inbritannica.com This property is fundamental for procedures such as extraction and purification. libretexts.orglibretexts.org The basicity, quantified by the pKₐ of its conjugate acid, is expected to be in the typical range of 10-11 for aliphatic secondary amines. libretexts.org

Table 3: Protonation of the Secondary Amine

| Reactant | Acid | Product | Description |

|---|---|---|---|

| N-(5-Methylhexan-2-yl)thietan-3-amine | HX (e.g., HCl) | [C10H22NS]+X- (Ammonium Salt) | Acid-base reaction forming a salt. byjus.comncert.nic.in |

The nucleophilic nitrogen of the secondary amine can attack various electrophilic centers, leading to a range of important derivatives.

Acylation: Reaction with acylating agents such as acid chlorides or acid anhydrides results in the formation of a stable tertiary amide. britannica.comlibretexts.org This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the acid byproduct (e.g., HCl). byjus.com

Sulfonylation: Treatment with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. expertsmind.commsu.edu This reaction is the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. The sulfonamide derived from a secondary amine lacks an acidic proton on the nitrogen and is typically insoluble in aqueous base.

These derivatization reactions are crucial for chemical synthesis and for the characterization of amine-containing compounds.

Table 4: Common Derivatization Reactions of the Secondary Amine

| Reaction Type | Electrophilic Reagent | Product Class | General Structure of Product |

|---|---|---|---|

| Acylation | Acyl Chloride (R'-COCl) | Tertiary Amide | R-N(R')-C(=O)R' |

| Sulfonylation | Sulfonyl Chloride (R'-SO2Cl) | Sulfonamide | R-N(R')-S(=O)2R' |

Note: R represents the thietan-3-yl group and R' represents the 5-methylhexan-2-yl group, or vice-versa. The table shows the new bond formed at the nitrogen center.

Formation of Imines and Related Derivatives

The secondary amine functionality in N-(5-Methylhexan-2-yl)thietan-3-amine serves as a key reactive site for the formation of various derivatives, most notably imines and related C=N double-bonded structures. The reaction typically involves the condensation of the amine with an aldehyde or a ketone. masterorganicchemistry.com This acid-catalyzed reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of this intermediate, a step that is often rate-limiting, yields the corresponding iminium ion, which then deprotonates to form the stable imine product. masterorganicchemistry.comlibretexts.org

The general mechanism for the formation of an imine from a primary amine and a carbonyl compound is a well-established process in organic chemistry. wikipedia.orgyoutube.com For a secondary amine like N-(5-Methylhexan-2-yl)thietan-3-amine, the reaction with an aldehyde or ketone initially forms a tertiary iminium ion. This iminium ion is the final product in this case, as there is no proton on the nitrogen to be eliminated to form a neutral imine. Alternatively, if there is a proton on the adjacent carbon (the α-carbon), an enamine can be formed. libretexts.orgyoutube.com

The reaction is reversible and the rate is highly dependent on the pH of the reaction medium. A weakly acidic environment (typically pH 4-5) is optimal, as it is sufficient to protonate the carbonyl oxygen, increasing its electrophilicity, without excessively protonating the amine nucleophile, which would render it unreactive. libretexts.org

The reaction can be represented as follows:

Step 1: Iminium Ion Formation: The secondary amine attacks the carbonyl group of an aldehyde or ketone.

Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen, creating a carbinolamine.

Step 3: Dehydration: The hydroxyl group is protonated under acidic conditions to form a good leaving group (water), which is then eliminated to form a stable tertiary iminium salt.

A variety of carbonyl compounds can be employed in this reaction, leading to a diverse range of iminium salts with different substituents, which can be useful intermediates in further synthetic transformations. researchgate.net

Interplay Between Thietane Ring and Amine Reactivity

The chemical behavior of N-(5-Methylhexan-2-yl)thietan-3-amine is dictated by the mutual influence of the secondary amine group and the four-membered thietane ring. The thietane ring, a sulfur-containing heterocycle, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. researchgate.net This inherent reactivity of the thietane moiety can influence the reactions of the appended amine and vice versa.

The nitrogen atom's lone pair of electrons can potentially interact with the sulfur atom through space or through the ring's sigma framework, although this effect is likely to be minor. The primary electronic effect of the thietane ring on the amine's basicity and nucleophilicity would be inductive. However, a more significant interplay arises in reactions where the amine functionality is transformed. For instance, reactions at the amine that generate a positive charge on the nitrogen, such as quaternization or iminium ion formation, could potentially trigger or be influenced by reactions involving the thietane ring.

Conversely, the amine substituent can direct the outcome of reactions involving the thietane ring. For example, in electrophilic-activated ring-opening reactions, the amine group could act as an internal nucleophile. rsc.org Depending on the reaction conditions, this could lead to the formation of larger, nitrogen- and sulfur-containing heterocyclic systems. The nucleophilicity of the sulfur atom in the thietane ring is also a key factor; it can be attacked by electrophiles, leading to the formation of sulfonium (B1226848) salts which are highly reactive intermediates prone to ring opening. acs.orgrsc.org The reaction of the amine with reagents like strong acids or alkylating agents could lead to complex transformations involving both the amine center and the strained thietane ring. osti.gov

Reaction Mechanism Elucidation

Understanding the precise reaction mechanisms for transformations involving N-(5-Methylhexan-2-yl)thietan-3-amine is crucial for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies would typically involve a combination of kinetic analysis, isotopic labeling experiments, and the detection of transient species. researchgate.net

Kinetic studies provide quantitative data on reaction rates, offering insights into the sequence of elementary steps that constitute a reaction mechanism. For a key transformation such as the reaction of N-(5-Methylhexan-2-yl)thietan-3-amine with an electrophile, determining the rate law can reveal the molecularity of the rate-determining step.

For example, in a hypothetical ring-opening reaction initiated by an electrophile (E+), the rate could be monitored by following the disappearance of the starting material or the appearance of the product using techniques like UV-Vis spectroscopy or NMR.

A hypothetical kinetic experiment could explore the reaction rate's dependence on the concentrations of the amine and the electrophile. If the reaction follows a second-order rate law, Rate = k[Amine][E+], it would suggest a bimolecular rate-determining step, consistent with a direct SN2-type attack of the electrophile on the sulfur atom or the amine nitrogen.

Table 1: Hypothetical Kinetic Data for the Reaction of N-(5-Methylhexan-2-yl)thietan-3-amine with an Electrophile

| Experiment | Initial [Amine] (M) | Initial [Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

This is an interactive data table. You can sort and filter the data to analyze the reaction order.

Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgfiveable.me By replacing an atom in N-(5-Methylhexan-2-yl)thietan-3-amine with one of its heavier isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the fate of the labeled atom can be tracked in the products using mass spectrometry or NMR spectroscopy. x-chemrx.comkit.edu

For instance, to elucidate the mechanism of a ring-opening reaction, one could synthesize the thietane ring with a ¹³C label at a specific position. Analysis of the product distribution and the location of the ¹³C label in the final product(s) would reveal which C-S bond is cleaved and the regioselectivity of the nucleophilic attack.

Another example would be to study a Hofmann-type elimination reaction. The amine would first be exhaustively methylated with ¹³C-labeled methyl iodide (¹³CH₃I) to form a quaternary ammonium salt. youtube.com Subsequent base-induced elimination would produce an alkene. Determining the position of the ¹³C label in the trimethylamine (B31210) leaving group would confirm the proposed pathway. Similarly, deuterium (B1214612) labeling at the α- or β-positions to the amine could be used to investigate the stereochemistry (e.g., syn- or anti-elimination) of the reaction by observing the position of the deuterium in the resulting alkene. libretexts.org

The direct observation or trapping of reactive intermediates provides strong evidence for a given reaction mechanism. For reactions involving N-(5-Methylhexan-2-yl)thietan-3-amine, intermediates such as iminium ions, sulfonium ions, or carbanions might be formed. libretexts.orgmdpi.com Spectroscopic techniques like low-temperature NMR or flash photolysis can sometimes be used to directly observe these transient species.

In the formation of derivatives from the amine group, such as in the Mannich reaction, an iminium ion is a key intermediate. wikipedia.orgyoutube.comyoutube.com This electrophilic species can be trapped by added nucleophiles, and the structure of the trapped product can provide evidence for the intermediate's existence.

Computational chemistry, using methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. mdpi.com These calculations can be used to model the potential energy surface of a reaction, allowing for the characterization of the structures and energies of transition states and intermediates. mdpi.com For instance, in a ring-expansion reaction of the thietane, computational modeling could help to distinguish between a concerted mechanism and a stepwise mechanism involving a discrete intermediate by comparing the calculated energy barriers for the different pathways. acs.orgnih.gov By modeling the transition state, one can gain insight into the geometry of the atoms at the point of highest energy along the reaction coordinate, which helps to explain the observed stereochemical and regiochemical outcomes of the reaction.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are a cornerstone of modern chemical research, offering profound insights into the fundamental properties of molecules. For a novel compound like N-(5-Methylhexan-2-yl)thietan-3-amine, these methods would be indispensable in characterizing its intrinsic properties.

Conformational Analysis and Energy Minima of N-(5-Methylhexan-2-yl)thietan-3-amine

The three-dimensional structure of a molecule is critical to its function and reactivity. The presence of a flexible alkyl chain and a puckered four-membered thietane (B1214591) ring suggests that N-(5-Methylhexan-2-yl)thietan-3-amine can exist in multiple conformations. A thorough conformational analysis would be the first step in its computational characterization. This would involve systematically exploring the potential energy surface of the molecule by rotating its single bonds to identify all stable conformers and their relative energies. The conformers corresponding to the lowest energy, known as energy minima, represent the most likely shapes of the molecule.

For substituted cyclic systems, the orientation of substituents (axial or equatorial) significantly impacts stability. libretexts.org In the case of N-(5-Methylhexan-2-yl)thietan-3-amine, the large 5-methylhexan-2-yl group would likely prefer an equatorial position on the thietane ring to minimize steric hindrance. libretexts.org Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the precise geometries and relative energies of these different conformations.

Table 1: Hypothetical Data Table of Conformational Analysis Results

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-C-C) (degrees) | N-Substituent Orientation |

| 1 | 0.00 | 25.8 | Equatorial |

| 2 | 2.54 | -26.1 | Axial |

| 3 | 4.89 | 15.3 | Equatorial (alternate alkyl rotamer) |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For N-(5-Methylhexan-2-yl)thietan-3-amine, the HOMO is expected to be localized on the nitrogen atom of the amine group and potentially the sulfur atom of the thietane ring, as these are the most electron-rich centers. The LUMO would likely be distributed across the antibonding orbitals of the C-S and C-N bonds. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. google.com

Table 2: Hypothetical FMO Analysis Data

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -6.25 | N, S |

| LUMO | 1.87 | C-S, C-N |

| HOMO-LUMO Gap | 8.12 | - |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Electrostatic Potential Surface (ESP) Mapping for Charge Distribution

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. nih.gov It is generated by calculating the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For N-(5-Methylhexan-2-yl)thietan-3-amine, the ESP map would be expected to show a significant negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons. The hydrogen atom attached to the amine nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. Understanding this charge distribution is crucial for predicting intermolecular interactions, such as those with biological receptors or other reactants. wikipedia.org

Reaction Pathway Modeling and Transition State Locating

Beyond static properties, computational chemistry can be used to model the dynamics of chemical reactions, providing a detailed understanding of how reactions occur.

Computational Elucidation of Reaction Mechanisms

Thietanes can undergo a variety of reactions, including ring-opening, oxidation, and substitution. researchgate.netrsc.org Computational modeling can elucidate the step-by-step mechanisms of these reactions. For example, the ring-opening of the thietane in N-(5-Methylhexan-2-yl)thietan-3-amine by a nucleophile could be modeled to determine whether the reaction proceeds through a concerted or stepwise mechanism. This involves calculating the energies of reactants, products, and any intermediates along the reaction coordinate.

Prediction of Reactivity and Stereoselectivity

A key goal of reaction modeling is to locate the transition state, which is the highest energy point on the reaction pathway. google.com The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. By comparing the activation energies of different possible reaction pathways, chemists can predict which products are most likely to form.

Furthermore, for reactions involving chiral centers, such as the carbon atom attached to the nitrogen in N-(5-Methylhexan-2-yl)thietan-3-amine, computational methods can predict the stereoselectivity of a reaction. This involves calculating the energies of the transition states leading to different stereoisomeric products. The pathway with the lower energy transition state will be favored, leading to a higher yield of that particular stereoisomer.

Spectroscopic Property Prediction from First Principles (e.g., NMR chemical shifts, vibrational frequencies)

First-principles, or ab initio, quantum chemical calculations offer a robust framework for predicting the spectroscopic properties of molecules directly from the fundamental laws of quantum mechanics, without reliance on empirical parameters. These methods are invaluable for characterizing new or unstudied compounds like N-(5-Methylhexan-2-yl)thietan-3-amine.

The prediction of ¹H and ¹³C NMR chemical shifts is a critical step in the structural elucidation of organic molecules. nist.gov Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become a standard tool for this purpose. researchgate.net The typical workflow involves:

Geometry Optimization: The three-dimensional structure of N-(5-Methylhexan-2-yl)thietan-3-amine is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Chemical Shift Determination: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Different DFT functionals and basis sets can be employed to achieve varying levels of accuracy. researchgate.net For a molecule with the structural complexity of N-(5-Methylhexan-2-yl)thietan-3-amine, a functional like B3LYP paired with a basis set such as 6-311+G(d,p) would provide a good balance between computational cost and accuracy for predicting chemical shifts. researchgate.net The predicted shifts can then be compared with experimental data to confirm the molecular structure.

Table 1: Theoretically Predicted ¹³C and ¹H NMR Chemical Shifts for N-(5-Methylhexan-2-yl)thietan-3-amine (Illustrative)

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| Thietane C2/C4 | 40-50 | CH₂ | 3.0-3.5 |

| Thietane C3 | 60-70 | CH | 3.5-4.0 |

| N-CH | 55-65 | CH | 2.8-3.3 |

| Hexyl C1' | 15-25 | CH₃ | 1.0-1.5 |

| Hexyl C2' | 30-40 | CH₂ | 1.2-1.8 |

| Hexyl C3' | 25-35 | CH₂ | 1.2-1.8 |

| Hexyl C4' | 35-45 | CH | 1.5-2.0 |

| Hexyl C5'/C5'' | 20-30 | CH₃ | 0.8-1.2 |

Note: This table is illustrative and represents typical chemical shift ranges expected from DFT calculations for a molecule with these functional groups. Actual values would be determined from specific quantum chemical calculations.

Ab initio calculations are also highly effective for predicting the vibrational (infrared and Raman) spectra of molecules. bluelaze.com These calculations provide the frequencies and intensities of the fundamental vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. For the thietane ring, characteristic puckering and ring deformation modes are of particular interest. nist.gov

The computational process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes. bluelaze.com It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and basis set deficiencies. bluelaze.com

Table 2: Selected Predicted Vibrational Frequencies for N-(5-Methylhexan-2-yl)thietan-3-amine (Illustrative)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| 2960-2850 | Strong | C-H stretches (aliphatic) |

| 1460 | Medium | CH₂ scissoring |

| 1380 | Medium | CH₃ symmetric deformation |

| 1120 | Medium | C-N stretch |

| 980 | Weak | Thietane ring breathing |

| 730 | Strong | C-S stretch |

| < 200 | Variable | Thietane ring puckering |

Note: This table is for illustrative purposes. The assignments are based on characteristic group frequencies and data from studies on similar structures like thietane. nist.govresearchgate.net Precise frequencies and intensities would result from specific calculations.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to explore the dynamic nature of molecules, including their conformational flexibility and interactions with the environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms evolve over time. youtube.com

N-(5-Methylhexan-2-yl)thietan-3-amine possesses significant conformational flexibility due to the rotatable bonds in the N-alkyl chain and the puckering of the thietane ring. MD simulations can effectively sample the vast conformational space of the molecule to identify low-energy, stable conformers. nih.gov By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different conformations and to construct a potential energy surface that maps the relative stabilities of different shapes the molecule can adopt. This is crucial for understanding how the molecule's three-dimensional structure might influence its properties.

The conformation and dynamics of a molecule can be significantly influenced by its solvent environment. nih.govnih.gov MD simulations explicitly model the interactions between the solute (N-(5-Methylhexan-2-yl)thietan-3-amine) and the surrounding solvent molecules (e.g., water, chloroform). These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the amine group and protic solvents.

Conformational Preferences: How the equilibrium between different conformers shifts in various solvents. For instance, in a polar solvent like water, conformations that maximize the exposure of the polar amine group may be favored, whereas in a non-polar solvent, more compact, folded conformations might be more stable. researchgate.net

By analyzing the simulation trajectories, properties such as the radius of gyration and radial distribution functions can be calculated to quantify these solvent effects.

Table 3: Illustrative Output from Molecular Dynamics Simulations in Different Solvents

| Solvent | Average Radius of Gyration (Å) | Predominant Conformer Type | Key Interactions |

| Vacuum | 1.8 | Compact/Folded | Intramolecular interactions |

| Water | 2.1 | Extended | Solute-solvent H-bonds (N-H···OH₂) |

| Chloroform | 1.9 | Semi-extended | Dipole-dipole interactions |

| n-Heptane | 1.7 | Globular | van der Waals forces, hydrophobic collapse |

Structure Reactivity/property Relationships Non Biological Focus

Influence of Thietane (B1214591) Ring Strain on Chemical Reactivity

The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain due to the deviation of its bond angles from ideal tetrahedral geometry. This inherent strain is a primary driver of its chemical reactivity. dtic.mil While more stable than its three-membered counterpart, thiirane (B1199164), the thietane ring is considerably more reactive than acyclic thioethers or larger ring systems like tetrahydrothiophene. dtic.milyoutube.com

Comparative Ring Strain Energies

| Heterocycle | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) |

|---|---|---|---|

| Oxirane | 3-membered | Oxygen | 27.3 |

| Thiirane | 3-membered | Sulfur | 19.8 |

| Oxetane (B1205548) | 4-membered | Oxygen | 25.5 |

| Thietane | 4-membered | Sulfur | 19.6 |

Data sourced from computational studies on heterocycle reactivity. dtic.mil

Role of the N-Substituent (5-Methylhexan-2-yl) on Chemical Behavior

The 5-methylhexan-2-yl group attached to the nitrogen atom profoundly influences the molecule's properties through both steric and electronic effects.

Steric hindrance is a significant factor in the reactivity of N-(5-Methylhexan-2-yl)thietan-3-amine. The 5-methylhexan-2-yl group is a bulky secondary alkyl substituent that physically obstructs the space around the amine's nitrogen atom. This steric bulk can slow down chemical reactions by making it difficult for reactants to approach the nitrogen's lone pair of electrons. numberanalytics.comnumberanalytics.com

In reactions where the amine acts as a nucleophile, such as in SN2 reactions, the bulky substituent can significantly decrease the reaction rate compared to less hindered primary or secondary amines. numberanalytics.comwikipedia.org For example, the rate of solvolysis for neopentyl bromide, which has a bulky (CH₃)₃C group, is 10⁷ times slower than that of methyl bromide, illustrating the dramatic impact of steric bulk on reactivity. wikipedia.org This principle suggests that reactions involving nucleophilic attack by the nitrogen of N-(5-Methylhexan-2-yl)thietan-3-amine will be sterically hindered, potentially requiring more forcing conditions or leading to lower yields compared to amines with smaller substituents. numberanalytics.com Steric hindrance can also dictate the regioselectivity of reactions, favoring attack at less crowded positions. libretexts.org

Electronically, the 5-methylhexan-2-yl group acts as an electron-donating group (EDG) through a positive inductive effect (+I). quora.comchemistrysteps.com Alkyl groups push electron density toward the more electronegative nitrogen atom, thereby increasing the electron density of the nitrogen's lone pair. libretexts.orgfiveable.me This increased electron density makes the lone pair more available to bond with a proton, thus increasing the basicity of the amine compared to ammonia (B1221849). libretexts.orgquora.com

Generally, the basicity of aliphatic amines increases with the number of alkyl groups. fiveable.me Secondary amines, such as N-(5-Methylhexan-2-yl)thietan-3-amine, are typically stronger bases than primary amines, which are in turn stronger bases than ammonia. libretexts.org This trend is reflected in the pKa values of their conjugate acids; a higher pKa indicates a stronger base. While nucleophilicity and basicity are related concepts, they are not identical. The bulky nature of the substituent, as discussed, can diminish the nucleophilicity of the amine despite its relatively high basicity. organicchemistrytutor.com

Basicity of Representative Amines

| Compound | Class | pKa of Conjugate Acid (pKaH) |

|---|---|---|

| Ammonia (NH₃) | - | 9.3 |

| Methylamine (CH₃NH₂) | Primary | 10.6 |

| Dimethylamine ((CH₃)₂NH) | Secondary | 10.7 |

| Trimethylamine (B31210) ((CH₃)₃N) | Tertiary | 9.8 |

Illustrative pKa values showing the electronic effect of alkyl substitution. libretexts.org Note: The slight decrease for tertiary amines in aqueous solution is due to solvation effects and steric hindrance to protonation.

Stereochemical Influence on Molecular Recognition (e.g., supramolecular chemistry, host-guest interactions)

The N-(5-Methylhexan-2-yl) substituent possesses a chiral center at the second carbon of the hexyl chain. This introduces stereoisomerism (R and S enantiomers) to the entire molecule. This chirality is of paramount importance in the field of supramolecular chemistry, particularly in host-guest interactions. wikipedia.org

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent forces. wikipedia.org When a chiral guest like N-(5-Methylhexan-2-yl)thietan-3-amine interacts with a chiral host molecule, a phenomenon known as chiral recognition can occur. acs.orgacs.org This means the host will bind one enantiomer of the guest more strongly than the other, leading to the formation of diastereomeric host-guest complexes with different stabilities. nih.gov

The transfer of chirality from a guest to a host is a central concept in this area. nih.gov For example, an achiral host molecule can be induced to adopt a chiral conformation upon binding a chiral guest, a process that can often be detected using techniques like circular dichroism (CD) spectroscopy. nih.govrsc.org The specific three-dimensional arrangement of the bulky and chiral 5-methylhexan-2-yl group would dictate the specificity of these interactions, influencing the binding affinity and the degree of chiral induction in a suitable host system. nih.gov

Correlation of Computational Data with Experimental Observations

Modern computational chemistry provides powerful tools for predicting the structural and energetic properties of molecules, which can then be correlated with experimental findings. For a molecule like N-(5-Methylhexan-2-yl)thietan-3-amine, computational methods such as Density Functional Theory (DFT) can be employed to model its properties.

Studies on thietane and its derivatives have successfully used computational methods to predict key parameters. researchgate.net For instance, the puckered conformation of the thietane ring and the energy barrier to ring planarity have been calculated. researchgate.net The molecular structure of thietane-1-oxide was studied using proton magnetic resonance spectra, revealing a strongly puckered conformation with an equatorial oxygen atom, a finding that aligns well with theoretical calculations. researchgate.net

For N-(5-Methylhexan-2-yl)thietan-3-amine, computational modeling could predict:

The preferred conformation of the 5-methylhexan-2-yl substituent relative to the thietane ring.

The precise bond angles and strain energy of the thietane ring, as influenced by the substituent.

The proton affinity and pKa, offering a theoretical measure of its basicity.

The energy barriers for reactions, providing insight into its reactivity.

These computational predictions can be validated and refined by experimental data from techniques like X-ray crystallography (for solid-state structure), NMR spectroscopy (for solution structure and dynamics), and kinetic studies of its reactions. researchgate.net

Example of Computational vs. Experimental Data for Thietane Derivatives

| Property | Derivative | Computational Method | Predicted Value | Experimental Method | Observed Value |

|---|---|---|---|---|---|

| Ring Puckering Angle | Thietane-1-oxide | CNDO/2 | ~38° | NMR Spectroscopy | ~38° |

| Ring Conformation | Thietane-1,1-dioxide | Ab initio | Planar or near-planar | NMR Spectroscopy | Planar or slightly distorted |

Illustrative correlation between theoretical and experimental data for related thietane structures. researchgate.net

Conclusion and Future Perspectives

Summary of Key Synthetic and Mechanistic Insights

The synthesis of N-substituted 3-aminothietanes is generally achieved through established organic chemistry reactions. Based on available literature for analogous compounds, the most direct and industrially scalable method for preparing N-(5-Methylhexan-2-yl)thietan-3-amine is the reductive amination of thietan-3-one (B1315229) with 5-methylhexan-2-amine. google.comwipo.int

This transformation is typically a one-pot reaction that proceeds in two main steps:

Imine/Enamine Formation: The process begins with the nucleophilic attack of the primary amine, 5-methylhexan-2-amine, on the carbonyl carbon of thietan-3-one. This is followed by dehydration to form a key intermediate, either a thietan-3-imine or its tautomeric enamine. This equilibrium is often driven forward by the removal of water.

Reduction: The resulting C=N double bond of the imine intermediate is then reduced to a single bond to yield the final secondary amine product. A variety of reducing agents can be employed for this step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the ketone starting material but are highly efficient at reducing the iminium ion in situ. masterorganicchemistry.com A patent for a similar process suggests that reduction can also be achieved with sodium or lithium borohydride (B1222165) in the presence of an activator like sulfuric acid, often at elevated temperatures. google.comwipo.int

An alternative, though more stepwise, synthetic approach involves the nucleophilic substitution of a thietane (B1214591) ring bearing a suitable leaving group at the 3-position. For instance, 3-halothietane or a sulfonate ester of thietan-3-ol (B1346918) could be reacted with 5-methylhexan-2-amine. This Sₙ2 reaction would result in the displacement of the leaving group by the amine to form the target compound.

Table 1: Proposed Synthetic Strategies for N-(5-Methylhexan-2-yl)thietan-3-amine

| Method | Starting Materials | Key Reagents | General Mechanism | Reference |

|---|---|---|---|---|

| Reductive Amination | Thietan-3-one, 5-Methylhexan-2-amine | NaBH(OAc)₃ or NaBH₃CN | Imine/Enamine formation followed by reduction | google.commasterorganicchemistry.com |

| Nucleophilic Substitution | 3-Halothietane, 5-Methylhexan-2-amine | Non-nucleophilic base | Sₙ2 displacement of halide | researchgate.net |

Unresolved Questions and Challenges in N-(5-Methylhexan-2-yl)thietan-3-amine Chemistry

The primary challenge in the study of N-(5-Methylhexan-2-yl)thietan-3-amine is the absence of specific empirical data. This information gap leads to several unresolved questions:

Stereochemistry: The compound possesses two chiral centers—one at the C2 position of the hexyl chain and another at the C3 position of the thietane ring. A standard reductive amination synthesis would likely produce a mixture of four stereoisomers (two pairs of diastereomers). The separation of these diastereomers and the determination of their absolute and relative stereochemistry remain significant hurdles. The development of a stereoselective synthesis would be necessary to isolate and study individual isomers.

Reaction Optimization: Without experimental investigation, the optimal conditions for synthesis, including the choice of solvent, temperature, catalyst, and reducing agent, are unknown. Maximizing yield and purity while minimizing side reactions, such as the potential for ring-opening of the strained thietane ring, would require systematic study. wikipedia.orgyoutube.com

Physicochemical Properties and Stability: The fundamental properties of the molecule, such as its pKa, solubility, and stability under various conditions, have not been documented. The strained four-membered thietane ring can be susceptible to ring-opening reactions under certain nucleophilic or electrophilic conditions, and the stability of this specific derivative is uncharacterized. rsc.org

Biological Activity Profile: While thietane derivatives show promise in medicinal chemistry, the biological activity of this specific compound is entirely unexplored. benthamdirect.comnih.gov

Future Directions in Synthetic Methodology Development

Future research on N-(5-Methylhexan-2-yl)thietan-3-amine and related compounds would logically focus on addressing the current challenges and expanding the synthetic toolbox.

Development of Stereoselective Syntheses: A key objective would be the development of synthetic methods to control the stereochemical outcome. This could involve using chiral auxiliaries, stereoselective catalysts, or starting from enantiomerically pure precursors of either the amine or the thietanone.

Exploration of Alternative Synthetic Routes: While reductive amination is a robust method, other modern synthetic strategies could be explored. This includes methods reviewed in the synthesis of thietanes, such as photochemical [2+2] cycloadditions, ring-expansion reactions of thiiranes, or novel cyclization methods, to access the core thietane structure. beilstein-journals.orgnih.govresearchgate.net

Analog Synthesis and Library Development: The proposed synthetic routes can be readily adapted to create a library of analogous compounds. By varying the amine component used in reductive amination, a diverse set of N-substituted thietan-3-amines could be generated for structure-activity relationship (SAR) studies in drug discovery or materials science.

Emerging Opportunities for Application in Broader Chemical Sciences